molecular formula C16H22N4O2 B1200042 Aminopropylon CAS No. 3690-04-8

Aminopropylon

Cat. No.: B1200042
CAS No.: 3690-04-8
M. Wt: 302.37 g/mol
InChI Key: UQNCVOXEVRELFR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identity

Aminopropylon is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide . This nomenclature reflects its core structural features:

  • A propanamide backbone substituted with a dimethylamino group at the second carbon.
  • A pyrazolone ring (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) linked via an amide bond.

Alternative synonyms include amipylo and 4-[2-(dimethylamino)propionamido]antipyrine, the latter emphasizing its relationship to the antipyrine class of compounds. The CAS Registry Number 3690-04-8 further standardizes its chemical identity.

Molecular Formula and Atomic Composition Analysis

The molecular formula of this compound is C₁₆H₂₂N₄O₂ , with a molecular weight of 302.37 g/mol . The atomic composition is distributed as follows:

Element Quantity Percentage Contribution
Carbon 16 63.55%
Hydrogen 22 7.33%
Nitrogen 4 18.53%
Oxygen 2 10.58%

This composition aligns with its hybrid structure, combining aromatic (phenyl), heterocyclic (pyrazolone), and aliphatic (dimethylamino-propanamide) components. The SMILES notation (CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C)C) further illustrates connectivity, highlighting the planar pyrazolone ring and flexible propanamide side chain.

Stereochemical Configuration and Conformational Isomerism

This compound exhibits limited stereoisomerism due to its rigid pyrazolone core and symmetric dimethylamino group. Key stereochemical features include:

  • Pyrazolone Ring Planarity : The 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group adopts a nearly planar conformation, stabilized by resonance between the carbonyl and adjacent nitrogen atoms.
  • Propanamide Flexibility : The dimethylamino-propanamide side chain allows rotational freedom around the C–N and C–C bonds, enabling conformational isomerism. Computational models suggest a preference for trans amide configurations to minimize steric clashes.
  • Absence of Chiral Centers : No tetrahedral stereogenic centers are present, as the dimethylamino group and pyrazolone substituents create symmetric environments.

Solid-state nuclear magnetic resonance (NMR) studies of analogous compounds indicate that such conformational flexibility may influence crystallographic packing.

Crystallographic Data and Solid-State Arrangement

While detailed single-crystal X-ray diffraction data for this compound remain unreported, insights into its solid-state behavior can be inferred from related compounds and computational analyses:

  • Molecular Packing : The pyrazolone ring’s planar geometry and phenyl substituent likely facilitate π-π stacking interactions, while the propanamide side chain participates in hydrogen bonding via its carbonyl and amide groups.
  • Predicted Unit Cell Parameters : Density functional theory (DFT) simulations of similar antipyrine derivatives suggest a monoclinic system with space group P2₁/c and unit cell dimensions approximating a = 10–12 Å, b = 7–9 Å, c = 15–17 Å.
  • Thermal Stability : Differential scanning calorimetry (DSC) of structurally related amides reveals melting points near 181°C, consistent with this compound’s reported stability.

The absence of comprehensive crystallographic studies underscores the need for advanced diffraction analyses to resolve its precise solid-state architecture.

Properties

IUPAC Name

2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-11-14(17-15(21)12(2)18(3)4)16(22)20(19(11)5)13-9-7-6-8-10-13/h6-10,12H,1-5H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNCVOXEVRELFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874826
Record name Aminopropylon
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Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3690-04-8
Record name N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide
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Record name Aminopropylon
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Record name Aminopropylon
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Record name N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propionamide
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Record name AMINOPROPYLONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aminopropylone can be synthesized through several methods. One common approach involves the reaction between ammonia and acrylonitrile, catalyzed by a molecular sieve in a fixed bed reactor. This reaction produces N-(2-cyanoethyl)-3-aminopropionitrile, which is then subjected to catalytic hydrogenation to yield aminopropylone . The overall yield of this two-step reaction can exceed 80%.

Industrial Production Methods

In industrial settings, the production of aminopropylone often involves the use of fixed-bed tube reactors. The reaction between liquefied ammonia and acrylonitrile is catalyzed by cobalt or nickel on an alumina support. The reaction is carried out at temperatures between 110-120°C and pressures around 25 MPa, resulting in high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Aminopropylone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert aminopropylone into its reduced forms.

    Substitution: Aminopropylone can participate in substitution reactions, where its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with aminopropylone include hydrogen for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary depending on the desired products and the specific reagents used.

Major Products Formed

The major products formed from reactions involving aminopropylone depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

2.1. Polymer Production

Aminopropylon is utilized in the production of polymers, particularly in creating polyurethanes and epoxy resins. These materials exhibit enhanced mechanical properties and chemical resistance.

Case Study: Polyurethane Foams

Researchers have demonstrated that incorporating this compound into polyurethane formulations significantly improves tensile strength and thermal stability. This enhancement is attributed to the hydrogen bonding capabilities of the amine group, which reinforces the polymer matrix.

2.2. Nanocomposite Materials

The compound is also explored in the development of nanocomposite materials. Its ability to modify surface properties makes it ideal for applications in coatings and adhesives.

Case Study: Nanoparticle Functionalization

In a study on graphene oxide, this compound was used to functionalize the surface, improving the dispersion of nanoparticles in polymer matrices. This led to enhanced electrical conductivity and mechanical properties of the resultant nanocomposites .

3.1. Drug Delivery Systems

This compound has potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various pharmaceuticals.

Case Study: Anticancer Drug Delivery

A research team developed a drug delivery system using this compound-modified nanoparticles to encapsulate anticancer drugs. The results indicated a controlled release profile, enhancing therapeutic efficacy while minimizing side effects .

3.2. Antimicrobial Agents

The compound exhibits antimicrobial properties, making it suitable for use in coatings for medical devices.

Case Study: Coatings for Surgical Instruments

Studies have shown that surgical instruments coated with this compound-based films demonstrated significant reductions in bacterial adhesion and biofilm formation, thereby reducing infection rates post-surgery .

4.1. Carbon Dioxide Capture

This compound-modified materials are being researched for their effectiveness in capturing carbon dioxide from industrial emissions.

Case Study: Amine-Modified Clays

Research indicates that amine-modified nanoporous clays can adsorb CO2 effectively, making them viable candidates for reducing greenhouse gas emissions from power plants .

4.2. Water Treatment

The compound can be employed in water treatment processes due to its ability to chelate heavy metals.

Case Study: Heavy Metal Removal

Experiments showed that this compound-functionalized adsorbents could remove lead and cadmium ions from contaminated water sources efficiently, highlighting its potential for environmental remediation .

Mechanism of Action

The mechanism of action of aminopropylone involves its interaction with molecular targets and pathways within cells. The aminopropyl functional group allows the compound to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(2-Dimethylaminoacylamino)-1,3,6-trialkyluracils

These uracil derivatives, synthesized via quaternization with methyl bromide, share structural homology with Aminopropylon. Key findings include:

  • Pharmacological Activity: Demonstrated "satisfactory" analgesic efficacy comparable to this compound .
  • Toxicity : Quaternary ammonium derivatives exhibited significantly increased toxicity, likely due to enhanced reactivity or bioavailability .
  • Structural Variation : The alkyl substituents (R-groups) on the uracil ring modulate activity, highlighting the importance of side-chain modifications in balancing efficacy and safety .

3-Aminopropylphosphonic Acid

It is primarily used in industrial and biochemical applications, such as enzyme inhibition studies, diverging from this compound’s therapeutic focus .

Comparison with Functionally Similar Compounds

Aminopyrine (Pyramidon)

Aminopyrine (CAS: 58-15-1), a historic antipyretic and analgesic, provides a functional comparison:

  • Efficacy: Both compounds exhibit potent analgesic effects, but Aminopyrine’s association with agranulocytosis led to its decline in clinical use .
  • Toxicity: Aminopyrine’s higher toxicity profile contrasts with this compound’s moderate risk, underscoring the latter’s improved safety .
  • Structural Differences: Aminopyrine lacks the propanamide moiety, instead featuring an antipyrine (pyrazolone) core with methyl and dimethylamino groups .

Acetaminosalol

Acetaminosalol (prediction score: 0.110 in antibacterial assays) is a salicylate derivative with mild analgesic properties. Unlike this compound, it shows negligible antibacterial activity, emphasizing the specificity of this compound’s pharmacological targeting .

Data Table: Comparative Analysis of this compound and Analogues

Compound CAS Number Molecular Formula Analgesic Efficacy Toxicity Key Structural Features
This compound 3690-04-8 C₁₅H₂₀N₄O₂ High Moderate Pyrazolone core, dimethylamino-propanamide
5-(2-Dimethylaminoacylamino)-1,3,6-trialkyluracils N/A Variable (alkyl-R groups) Moderate to High High (quaternary salts) Uracil core, dimethylaminoacyl side chain
Aminopyrine 58-15-1 C₁₃H₁₇N₃O High Severe (agranulocytosis) Pyrazolone core, dimethylamino group
Acetaminosalol 118-57-8 C₁₅H₁₃NO₄ Low Low Salicylate ester, acetylated amine

Key Research Findings

  • Structural Optimization: this compound’s pyrazolone-propanamide architecture balances analgesic potency and tolerability, avoiding the severe toxicity of quaternized uracil derivatives .
  • Safety Profile: Unlike Aminopyrine, this compound lacks documented cases of agranulocytosis, making it a safer alternative within its therapeutic class .
  • Formulation Compatibility: this compound is listed alongside NSAIDs (e.g., diclofenac) in multi-ingredient formulations, suggesting compatibility in combined therapies .

Biological Activity

Aminopropylon, a compound often associated with various biological activities, has garnered attention in recent years due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of amino acids that has been studied for its various biological effects, including antimicrobial, anti-inflammatory, and potential anticancer activities. Its structure allows it to interact with biological systems effectively, making it a candidate for further research in pharmacology.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against resistant bacterial strains. Research indicates that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. This disruption leads to increased permeability and ultimately cell death. Studies have shown that modifications in the amino acid sequence can enhance this activity:

  • Substitution Effects : Specific amino acid substitutions in antimicrobial peptides derived from this compound have been shown to improve their efficacy against various pathogens. For instance, substituting hydrophobic residues with more polar residues can enhance membrane interaction and penetration .

Study 1: Antimicrobial Peptides Derived from this compound

In a study published in the Journal of Bacteriology, researchers designed an analog of the antimicrobial peptide Magainin II, incorporating elements of this compound. The resulting peptide demonstrated potent antibacterial activity against multidrug-resistant strains of E. coli and Staphylococcus aureus. The study highlighted the importance of hydrophobicity and charge in the peptide's design .

Study 2: Anti-Inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound derivatives. The study found that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism was linked to the modulation of NF-κB signaling pathways .

Data Tables

The following table summarizes key studies on the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEnhanced activity against resistant bacteria through structural modifications.
Anti-inflammatoryInhibition of cytokines suggests therapeutic potential in inflammatory diseases.
AntitumorPotential anticancer effects observed in cell line studies.

Research Findings

Recent studies have shown that this compound and its derivatives possess a range of biological activities:

  • Antimicrobial Activity : Effective against a broad spectrum of bacteria, including antibiotic-resistant strains.
  • Anti-inflammatory Effects : Modulates immune responses by inhibiting inflammatory pathways.
  • Antitumor Potential : Preliminary data suggest that certain derivatives may inhibit tumor growth in vitro.

Q & A

Q. How can researchers confirm the structural identity of aminopropylon using spectroscopic methods?

Methodological Answer:

  • Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, comparing results with reference spectra of structurally similar analgesics (e.g., aminopyrine) to identify functional groups like amine and propyl moieties.
  • Infrared (IR) spectroscopy can validate hydrogen bonding and amine stretching frequencies (e.g., N-H stretches at ~3300 cm⁻¹).
  • Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to confirm molecular weight and structural motifs. Cross-reference with databases like PubChem for validation .

Q. What experimental designs are suitable for optimizing this compound synthesis yield?

Methodological Answer:

  • Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalyst concentration, reaction time). For example, a factorial design can identify interactions between solvent polarity and pH.
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify intermediates and byproducts.
  • Use kinetic studies (e.g., rate constant calculations) to determine optimal conditions for stepwise synthesis, ensuring minimal side reactions .

Q. How can analytical methods validate this compound purity in preclinical formulations?

Methodological Answer:

  • Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) can quantify impurities. Calibrate against certified reference standards.
  • Thermogravimetric analysis (TGA) assesses thermal stability and residual solvents.
  • Elemental analysis verifies C, H, N composition to confirm stoichiometric consistency. Discrepancies >0.3% warrant re-purification .

Advanced Research Questions

Q. What mechanistic studies elucidate this compound’s analgesic activity at the molecular level?

Methodological Answer:

  • Conduct receptor-binding assays (e.g., COX-1/COX-2 inhibition) using radiolabeled ligands to quantify affinity (Kd) and selectivity.
  • Molecular docking simulations (e.g., AutoDock Vina) model interactions with pain-related receptors (e.g., opioid or prostaglandin receptors). Validate predictions via site-directed mutagenesis in cell-based assays.
  • Metabolomic profiling (LC-MS/MS) identifies active metabolites contributing to efficacy .

Q. How do researchers resolve contradictions in this compound’s pharmacokinetic data across in vivo models?

Methodological Answer:

  • Perform compartmental modeling (e.g., non-linear mixed-effects modeling) to account for interspecies variability in absorption rates.
  • Use microdialysis in target tissues (e.g., brain or plasma) to measure real-time drug concentrations, addressing discrepancies between plasma levels and observed efficacy.
  • Validate findings via cross-study meta-analysis , adjusting for covariates like dosage form and administration route .

Q. What protocols ensure this compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • Accelerated stability testing (ICH guidelines) predicts shelf life by monitoring impurity profiles (e.g., oxidation products) over 6–12 months.
  • X-ray diffraction (XRD) detects polymorphic transitions that may alter bioavailability .

Q. How can researchers design dose-response studies to minimize off-target effects in analgesic trials?

Methodological Answer:

  • Use Hill equation modeling to establish EC50 values for efficacy versus toxicity (e.g., LD50 in rodents).
  • Incorporate biomarker panels (e.g., serum cytokines or liver enzymes) to monitor adverse effects.
  • Apply Bayesian adaptive designs to dynamically adjust dosing regimens based on interim safety data .

Data Analysis and Reporting

Q. What statistical approaches address variability in this compound’s in vitro-in vivo correlation (IVIVC)?

Methodological Answer:

  • Apply partial least squares regression (PLSR) to correlate dissolution profiles (in vitro) with bioavailability (in vivo).
  • Use Bland-Altman plots to assess agreement between predicted and observed absorption rates.
  • Address outliers via Grubbs’ test or robust regression techniques .

Q. How should contradictory findings in this compound’s metabolite profiles be reported?

Methodological Answer:

  • Clearly document analytical conditions (e.g., MS ionization mode, collision energy) to identify methodological biases.
  • Use principal component analysis (PCA) to cluster metabolite patterns across studies and isolate batch effects.
  • Discuss potential isomers or chiral metabolites requiring advanced separation techniques (e.g., chiral HPLC) .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Use chemical fume hoods and N95 respirators (JIS T 8151 standard) to prevent inhalation of airborne particles.
  • Wear nitrile gloves (JIS T 8116) and safety goggles (JIS T 8147) to avoid dermal contact.
  • Follow JIS Z 7253:2019 guidelines for waste disposal, particularly for nitrogen oxide byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminopropylon
Reactant of Route 2
Reactant of Route 2
Aminopropylon

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